
Cinnamtannin B1
Vue d'ensemble
Description
Cinnamtannin B1 is a condensed tannin found in Cinnamomum verum. It falls under the category of type A proanthocyanidin . This compound is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants, which exhibits a large number of cellular actions mostly derived from its antioxidant properties .
Synthesis Analysis
Cinnamtannin B-1 is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants . It is the main phenolic compound of laurel wood, which has previously been isolated by a combination of conventional chromatographic techniques .Molecular Structure Analysis
The molecular formula of Cinnamtannin B1 is C45H36O18 . Its molecular weight is 864.8 g/mol . The structure of Cinnamtannin B1 includes multiple phenolic hydroxyl groups .Chemical Reactions Analysis
Cinnamtannin B1 has been reported to exert antitumoral activity mediated by a selective proapoptotic action in a number of tumoral cell lines associated with antiapoptotic activity in normal cells . It also inhibits the swarming motility of P. aeruginosa .Physical And Chemical Properties Analysis
Cinnamtannin B1 has a density of 1.8±0.1 g/cm^3 . Its molar refractivity is 215.0±0.3 cm^3 . It has 18 H bond acceptors and 14 H bond donors .Applications De Recherche Scientifique
Antioxidant Properties
Cinnamtannin B1 is a naturally occurring A-type proanthocyanidin that exhibits antioxidant properties . It has been found to reduce the effects of H2O2 on CCK-8-evoked responses in mouse pancreatic acinar cells . This suggests that it could be used as a natural antioxidant in various applications.
Protection Against Pancreatic Disorders
Cinnamtannin B1 has been studied for its protective effects against pancreatic disorders . It has been found to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS, which is a common pathological precursor that mediates pancreatitis . This suggests that it could be used in the therapy against oxidative stress-derived deleterious effects on cellular physiology .
Regulation of Cell Proliferation
Cinnamtannin B1 has been found to regulate cell proliferation of spinal cord astrocytes . It promotes the proliferation of astrocytes, which are important for protecting neurons in the central nervous system .
Protection Against Oxygen-Glucose-Serum Deprivation/Reoxygenation-Induced Apoptosis
Cinnamtannin B1 has been found to protect astrocytes from oxygen-glucose-serum deprivation and reoxygenation-induced apoptosis . It increases the ERK phosphorylation and Bcl-2 expression level, which protects astrocytes from apoptosis .
Potential Therapeutic Impact on Type 2 Diabetes
Recent phytochemical research has suggested that Cinnamtannin B1 might have a potential therapeutic impact on type 2 diabetes . However, this application is still under research and more studies are needed to confirm this potential use.
Mécanisme D'action
Cinnamtannin B1, also known as cinnamtannin B-1, is a condensed tannin found in Cinnamomum verum . It falls under the category of type A proanthocyanidin and possesses multiple phenolic hydroxyl groups . This compound has been noted for its antioxidant properties, antimicrobial activities, and ability to inhibit platelet aggregation .
Target of Action
Cinnamtannin B1 primarily targets reactive oxygen species (ROS) in cells . It has been shown to reduce the effects of hydrogen peroxide (H2O2) in mouse pancreatic acinar cells .
Mode of Action
Cinnamtannin B1 interacts with its targets by reducing oxidation. For instance, it has been found to reduce H2O2-induced oxidation of CM-H2DCFDA, a stable non-fluorescent molecule that passively diffuses into cells .
Biochemical Pathways
Cinnamtannin B1 affects several biochemical pathways. It has been shown to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . This is a common pathological precursor that mediates pancreatitis .
Pharmacokinetics
Its multiple phenolic hydroxyl groups suggest that it may have good bioavailability due to potential interactions with biological membranes .
Result of Action
The molecular and cellular effects of Cinnamtannin B1’s action include reducing the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . It also reduces H2O2-induced oxidation, inhibits amylase secretion in response to cholecystokinin, and protects acinar cells against H2O2 .
Action Environment
The action of Cinnamtannin B1 can be influenced by environmental factors such as the presence of various concentrations of H2O2 . It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration, but only at the lower concentrations of the oxidant .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRPHRKESMCPO-LQNPQWRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030258 | |
| Record name | Cinnamtannin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamtannin B1 | |
CAS RN |
88082-60-4 | |
| Record name | Cinnamtannin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamtannin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



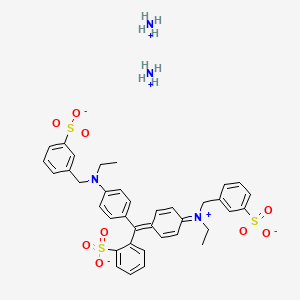

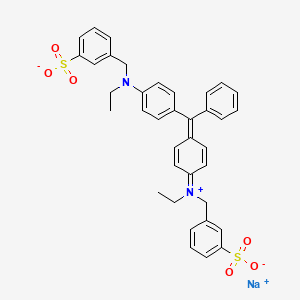
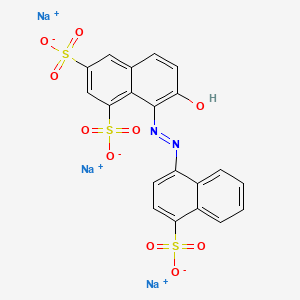
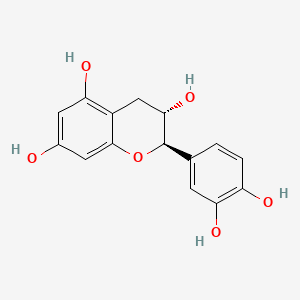
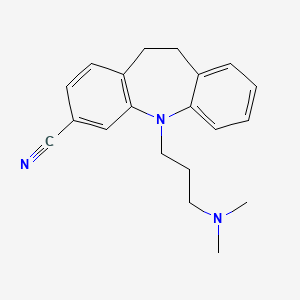
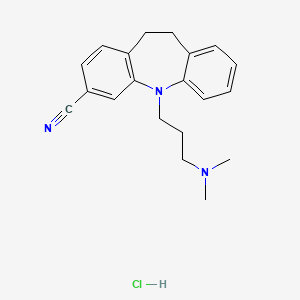
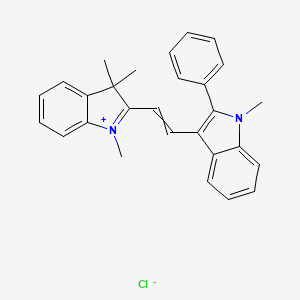

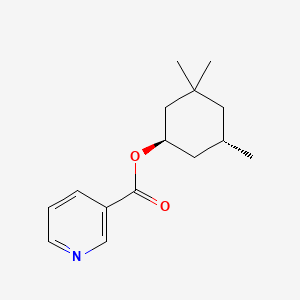
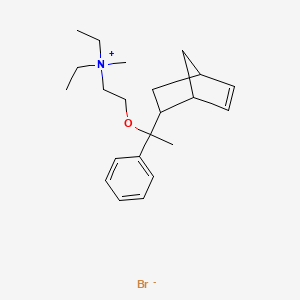

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)